Welcome to the BenchChem Online Store!
molecular formula C11H15Br B8434036 1-bromo-2-(3-methylbutyl)benzene

1-bromo-2-(3-methylbutyl)benzene

Cat. No. B8434036
M. Wt: 227.14 g/mol
InChI Key: RTCIYBYOTYWPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07618978B2

Procedure details

Charge a Schlenck flask with palladium dibenzylidene acetone (88 mg, 0.16 mmol) and tri-o-furyl phosphine (72 mg, 0.31 mmol), purge with nitrogen and add 2 ml of dry THF. Stir for 2 minutes, until the deep purple solution turns to greenish yellow and add 1-iodo-2-bromo benzene (0.8 ml. 6.2 mmol) followed by 3-methyl-butyl zinc (0.5 M solution in THF, 30 ml, 15 mmol). React at rt for 4 hours. Add silica gel, concentrate, load onto a flash chromatography column and elute with hexane to obtain the title compound as a colorless liquid (1.1 g, 75%).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
3-methyl-butyl zinc
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tri-o-furyl phosphine
Quantity
72 mg
Type
reactant
Reaction Step Three
Name
palladium dibenzylidene acetone
Quantity
88 mg
Type
catalyst
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Br:8].[CH3:9][CH:10]([CH3:14])[CH2:11][CH2:12][Zn]>C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[Br:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:12][CH2:11][CH:10]([CH3:14])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
IC1=C(C=CC=C1)Br
Step Two
Name
3-methyl-butyl zinc
Quantity
30 mL
Type
reactant
Smiles
CC(CC[Zn])C
Step Three
Name
tri-o-furyl phosphine
Quantity
72 mg
Type
reactant
Smiles
Name
palladium dibenzylidene acetone
Quantity
88 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir for 2 minutes, until the deep purple solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge with nitrogen
ADDITION
Type
ADDITION
Details
add 2 ml of dry THF
CUSTOM
Type
CUSTOM
Details
React at rt for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Add silica gel, concentrate
WASH
Type
WASH
Details
load onto a flash chromatography column and elute with hexane

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.